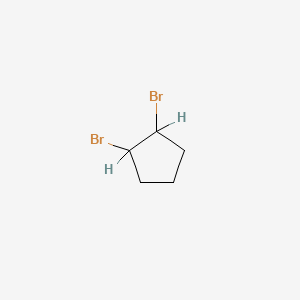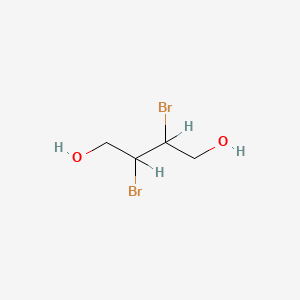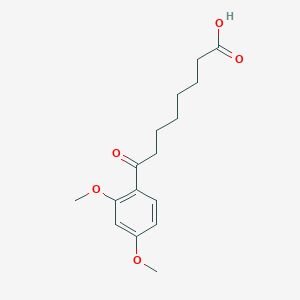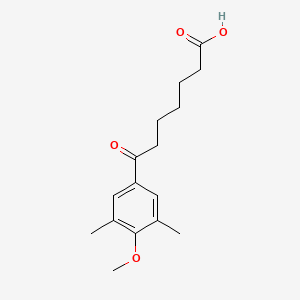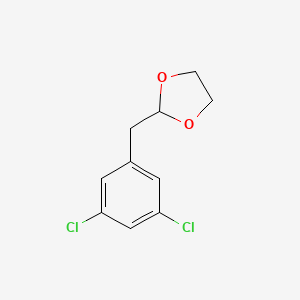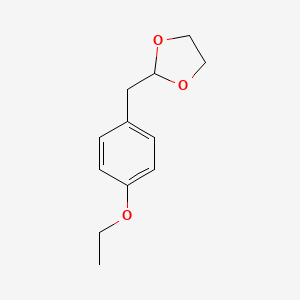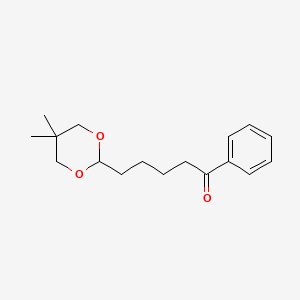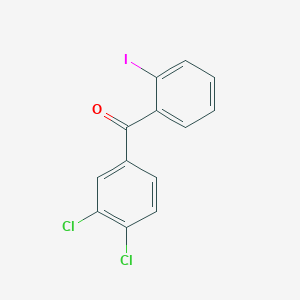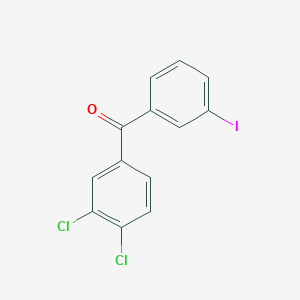
3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
Descripción general
Descripción
“3’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is a chemical compound with the IUPAC name 1-(2,5-dimethylphenyl)-3-(2,6-dimethylphenyl)-1-propanone . It has a molecular weight of 266.38 .
Molecular Structure Analysis
The molecular structure of “3’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone” is represented by the linear formula C19H22O . The InChI code for this compound is 1S/C19H22O/c1-13-8-9-16(4)18(12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 .Aplicaciones Científicas De Investigación
Electroactive Polymer Development
Research by Yamamoto et al. (1992) explored the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), producing a polymer film with semi-conductivity and electrochemical response properties. This study indicates the potential for developing electroactive polymers with specific electronic characteristics for applications in electronics and sensor technology (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Photosensitive and Thermosetting Polymers
Matsumoto et al. (2005) synthesized a photosensitive and thermosetting polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol], indicating the utility of dimethylphenol derivatives in creating advanced materials with light-sensitive properties. This research highlights the role of these compounds in developing new materials for photolithography and material processing technologies (Matsumoto, Shibasaki, Ando, & Ueda, 2005).
Advanced Polymer Synthesis Techniques
Wei et al. (1991) demonstrated the preparation of telechelics through oxidative coupling copolymerization, showcasing the versatility of dimethylphenol derivatives in polymer chemistry. This work contributes to the understanding of polymer end-group functionalization, which is crucial for designing polymers with specific properties and functionalities (Wei, Challa, & Reedijk, 1991).
Semiconducting Polymers
Kong et al. (2009) synthesized organic semiconducting polymers containing fused aromatic rings similar to the core units in 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. This research is indicative of the potential for such compounds to serve as building blocks in the creation of new semiconducting materials for organic electronics (Kong, Jung, Cho, Kang, Park, Cho, & Shim, 2009).
Thermosetting Polymers with Advanced Properties
Fukuhara et al. (2004) developed new thermosetting polymers by copolymerizing 2-allyl-6-methylphenol with 2,6-dimethylphenol, leading to materials with high thermal stability. This illustrates the application of dimethylphenol derivatives in creating high-performance materials for thermal management and structural applications (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Mecanismo De Acción
Mode of Action
It’s worth noting that similar compounds can react with nucleophiles . For instance, the oxygen (O) can act as a nucleophile in competition with nitrogen (N), but it’s a dead-end process. Reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Propiedades
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-10-14(2)12-17(11-13)19(20)9-8-18-15(3)6-5-7-16(18)4/h5-7,10-12H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUSKUMTAXCXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644795 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone | |
CAS RN |
898754-92-2 | |
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



